TMCB

Description

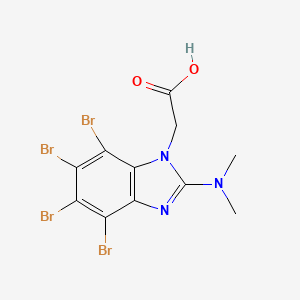

Structure

3D Structure

Properties

IUPAC Name |

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAOTASRLQMKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677589 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905105-89-7 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Synergistic Potential of the TMCb Chemotherapy Regimen: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the core mechanisms of action of the putative TMCb chemotherapy regimen, a combination of Trabectedin, Mitomycin C, Capecitabine, and Bevacizumab. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and pharmacology.

Introduction to the Constituent Agents of the TMCb Regimen

While a formally designated "TMCb" chemotherapy regimen is not widely established in standard clinical guidelines, the combination of its putative components—Trabectedin, Mitomycin C, Capecitabine, and Bevacizumab—represents a multi-pronged approach to cancer therapy. Each agent possesses a distinct mechanism of action, targeting different facets of tumor biology, from DNA replication and repair to angiogenesis. This guide will explore the individual actions of these drugs and the theoretical and observed synergies when used in combination.

Core Mechanisms of Action

Trabectedin: The DNA Minor Groove Binder

Trabectedin is a marine-derived antineoplastic agent with a unique and complex mechanism of action.[1][2] It functions primarily by binding to the minor groove of DNA, forming covalent adducts with guanine residues.[1][3][4] This interaction triggers a cascade of events that disrupt cellular processes critical for cancer cell survival and proliferation.

-

Transcription Inhibition: The DNA-trabectedin adduct bends the DNA helix towards the major groove, which interferes with the binding of transcription factors and poisons the transcription-coupled nucleotide excision repair (TC-NER) machinery.[2][3][5] This leads to the degradation of RNA polymerase II, ultimately inhibiting active transcription.[2]

-

Modulation of the Tumor Microenvironment: Trabectedin has been shown to selectively reduce the population of tumor-associated macrophages (TAMs), which are key contributors to tumor growth, angiogenesis, and immunosuppression.[2] It also inhibits the production of inflammatory cytokines and chemokines, such as CCL2 and IL-6, by monocytes and macrophages.[5]

-

Induction of DNA Double-Strand Breaks: The collision of the TC-NER complex with the trabectedin-DNA adduct can lead to the formation of lethal double-strand breaks, inducing cell cycle arrest and apoptosis.[3]

Mitomycin C: The Bioreductive Alkylating Agent

Mitomycin C (MMC) is a cytotoxic antibiotic that acts as a potent DNA alkylating agent.[6][7] Its antitumor activity is dependent on its intracellular enzymatic reduction, which converts it into a highly reactive bifunctional alkylating agent.[7][8]

-

DNA Cross-linking: The activated form of Mitomycin C forms interstrand and intrastrand cross-links in the DNA, preventing the separation of DNA strands.[7] This inhibition of DNA replication and transcription is a primary driver of its cytotoxic effects.[7][8]

-

Generation of Reactive Oxygen Species (ROS): The bioreductive activation of Mitomycin C can also lead to the production of reactive oxygen species, which can induce cellular damage through lipid peroxidation.[9]

-

Inhibition of Thioredoxin Reductase: Recent studies have shown that Mitomycin C can also inhibit the enzyme thioredoxin reductase (TrxR), which is involved in cellular redox regulation and can contribute to drug resistance.[10]

Capecitabine: The Tumor-Activated Fluoropyrimidine

Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU), a widely used antimetabolite in cancer chemotherapy.[11][12] Its design allows for tumor-selective activation, thereby increasing efficacy at the tumor site while minimizing systemic toxicity.[12][13]

-

Conversion to 5-Fluorouracil: Capecitabine undergoes a three-step enzymatic conversion to 5-FU. The final and rate-limiting step is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[12][13]

-

Inhibition of Thymidylate Synthase: The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate 5,10-methylenetetrahydrofolate. This inhibits the synthesis of thymidine, an essential precursor for DNA synthesis and repair.[12]

-

Incorporation into RNA and DNA: Other metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. This leads to disruption of RNA processing and DNA integrity.[12][13]

Bevacizumab: The Anti-Angiogenic Monoclonal Antibody

Bevacizumab is a humanized monoclonal antibody that targets and inhibits the biological activity of vascular endothelial growth factor A (VEGF-A).[14][15] VEGF-A is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15]

-

Inhibition of Angiogenesis: By binding to VEGF-A, bevacizumab prevents it from interacting with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[14][16] This blockade inhibits the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels that supply tumors with oxygen and nutrients.[16]

-

Normalization of Tumor Vasculature: Bevacizumab can also "normalize" the abnormal and leaky vasculature within tumors. This can lead to a decrease in interstitial fluid pressure and improved delivery of co-administered chemotherapy agents to the tumor cells.[14]

Rationale for the TMCb Combination

The combination of Trabectedin, Mitomycin C, Capecitabine, and Bevacizumab in the putative TMCb regimen targets multiple, complementary pathways in cancer progression:

-

Synergistic DNA Damage: Trabectedin and Mitomycin C both induce DNA damage but through different mechanisms. Trabectedin's interference with DNA repair pathways could potentially enhance the cytotoxicity of the DNA cross-links induced by Mitomycin C.

-

Combined Anti-proliferative and Anti-angiogenic Effects: The cytotoxic effects of Trabectedin, Mitomycin C, and Capecitabine on tumor cells are complemented by the anti-angiogenic action of Bevacizumab. By cutting off the tumor's blood supply, Bevacizumab can potentiate the effects of the cytotoxic agents.

-

Overcoming Drug Resistance: The multi-targeted approach of the TMCb regimen may help to overcome or delay the development of resistance to any single agent.

Data Presentation: Summary of Relevant Clinical Trials

While a specific clinical trial for a "TMCb" regimen has not been identified, several studies have investigated combinations of its components. The following tables summarize the quantitative data from these trials.

| Trial/Study | Cancer Type | Treatment Arms | Key Outcomes | Reference |

| MAX Study | Metastatic Colorectal Cancer | 1. Capecitabine2. Capecitabine + Bevacizumab (CB)3. Capecitabine + Bevacizumab + Mitomycin C (CBM) | Median PFS: - Capecitabine: 5.7 months- CB: 8.5 months- CBM: 8.4 months | [3] |

| PMP Study | Unresectable or Relapsed Pseudomyxoma Peritonei | Mitomycin C + Metronomic Capecitabine + Bevacizumab | Median PFS: 17.9 months1-year PFS rate: 73%1-year OS rate: 87% | |

| Ovarian Cancer Trial | Partially Platinum-Sensitive Recurrent Ovarian Cancer | 1. Bevacizumab + Trabectedin (BT)2. Bevacizumab + Trabectedin + Carboplatin (BT+C) | PFS-6 (Progression-Free Survival at 6 months): - BT: 75%- BT+C: 85% | [12] |

Experimental Protocols

Detailed experimental protocols are often proprietary to the conducting research institutions. However, based on published literature, a general outline of methodologies can be provided.

General Protocol for a Phase II/III Clinical Trial Investigating a Combination Chemotherapy Regimen:

-

Patient Selection: Establish clear inclusion and exclusion criteria based on cancer type, stage, prior treatments, performance status, and organ function.

-

Treatment Plan: Define the dosage, administration schedule, and duration for each drug in the combination regimen. For example:

-

Trabectedin: Typically administered as an intravenous infusion over 24 hours every 3 weeks.

-

Mitomycin C: Administered as an intravenous bolus, often every 6 weeks.

-

Capecitabine: Administered orally in cycles, for instance, twice daily for 14 days followed by a 7-day rest period.

-

Bevacizumab: Administered as an intravenous infusion every 2 or 3 weeks.

-

-

Toxicity and Response Assessment: Monitor patients regularly for adverse events using the Common Terminology Criteria for Adverse Events (CTCAE). Tumor response is typically assessed every 6-8 weeks using imaging techniques (e.g., CT, MRI) and evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).

-

Statistical Analysis: Define primary and secondary endpoints (e.g., Progression-Free Survival, Overall Survival, Objective Response Rate). The trial is designed with appropriate statistical power to detect a clinically meaningful difference between treatment arms.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

Caption: Individual mechanisms of action for the components of the putative TMCb regimen.

Caption: Conceptual workflow of the combined anti-tumor effects of the TMCb regimen.

Conclusion and Future Perspectives

The putative TMCb regimen, combining Trabectedin, Mitomycin C, Capecitabine, and Bevacizumab, represents a rational and potent anti-cancer strategy. By targeting distinct and complementary cellular pathways, this combination holds the potential for synergistic activity and the ability to overcome resistance mechanisms. While clinical data on the full four-drug regimen is lacking, studies on partial combinations have shown promising results in various cancer types.

Future research should focus on well-designed clinical trials to formally evaluate the efficacy and safety of the complete TMCb regimen in specific cancer types, such as soft tissue sarcomas and advanced solid tumors. Further preclinical studies are also warranted to elucidate the precise molecular synergies and to identify biomarkers that could predict patient response to this combination therapy. The continued exploration of such multi-targeted regimens is crucial for advancing the field of oncology and improving patient outcomes.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. mskcc.org [mskcc.org]

- 3. Capecitabine, bevacizumab, and mitomycin in first-line treatment of metastatic colorectal cancer: results of the Australasian Gastrointestinal Trials Group Randomized Phase III MAX Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Capecitabine and mitomycin C as third-line therapy for patients with metastatic colorectal cancer resistant to fluorouracil and irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemotherapy for Soft Tissue Sarcomas | American Cancer Society [cancer.org]

- 6. chi.gov.sa [chi.gov.sa]

- 7. cancer.ca [cancer.ca]

- 8. Systemic Therapy for Advanced Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A randomized phase III trial comparing trabectedin to best supportive care in patients with pre-treated soft tissue sarcoma: T-SAR, a French Sarcoma Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guidelines for the Management of Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Multicenter, randomised, open-label, non-comparative phase 2 trial on the efficacy and safety of the combination of bevacizumab and trabectedin with or without carboplatin in women with partially platinum-sensitive recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acteropharma.com [acteropharma.com]

- 14. moffitt.org [moffitt.org]

- 15. cancerresearchuk.org [cancerresearchuk.org]

- 16. Mytomicin-C, Metronomic Capecitabine, and Bevacizumab in Patients With Unresectable or Relapsed Pseudomyxoma Peritonei of Appendiceal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Cellular Target: DNA Alkylation and Adduct Formation

An In-depth Technical Guide on the Cellular Targets of Thiotepa, Melphalan, and Carboplatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the cellular mechanisms of three critical alkylating and platinum-based chemotherapy agents: Thiotepa, Melphalan, and Carboplatin. It outlines their primary cellular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions.

The primary cytotoxic mechanism for Thiotepa, Melphalan, and Carboplatin is the covalent modification of DNA. By binding to DNA, these agents create adducts that physically obstruct the machinery of DNA replication and transcription. This damage, if not repaired, triggers cell cycle arrest and programmed cell death (apoptosis).

-

Thiotepa : A polyfunctional alkylating agent, Thiotepa is a prodrug metabolized to its active form, N,N',N''-triethylenephosphoramide (TEPA).[1][2] Its cytotoxicity stems from the aziridine groups, which become protonated to form reactive aziridinium ions.[2] These ions then alkylate DNA, primarily at the N7 position of guanine, leading to the formation of DNA interstrand and intrastrand cross-links.[1][2][3] Being a trifunctional agent, a single molecule of Thiotepa can form up to three cross-links, severely damaging the DNA helix.[4] While its main target is DNA, Thiotepa can also alkylate proteins and other macromolecules.[1]

-

Melphalan : This nitrogen mustard derivative is an alkylating agent that mimics the amino acid phenylalanine, facilitating its transport into cells.[5] Inside the cell, it forms highly reactive carbonium ions that covalently bind to the N7 position of guanine in DNA.[5][6][7] This action results in the formation of interstrand and intrastrand cross-links, which block DNA replication and transcription, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[5][8] Melphalan can also induce damage to RNA, proteins, and lipids.[9][10]

-

Carboplatin : As a second-generation platinum-based drug, Carboplatin's mechanism of action involves forming covalent platinum-DNA adducts.[11][12] Following cellular uptake, it undergoes hydrolysis, where the cyclobutanedicarboxylate ligand is replaced by water molecules, activating the compound.[12][13] This activated platinum complex then reacts with nucleophilic sites on DNA, again primarily the N7 position of guanine, to form inter- and intra-strand cross-links.[8][11][13] These lesions distort the DNA double helix, inhibiting critical cellular processes and triggering apoptosis.[11][12][13]

Quantitative Data: Cytotoxicity Across Cancer Cell Lines

The cytotoxic potential of these agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cell population. Below are tables summarizing reported IC50 values for Thiotepa, Melphalan, and Carboplatin in various cancer cell lines.

Table 1: IC50 Values for Thiotepa in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| KU-19-19 | Bladder Cancer | 0.044 | [14] |

| 1218 | Bladder Cancer | 0.113 | [14] |

| 5637 | Bladder Cancer | 0.65 | [14] |

| MDA-MB-453 | Breast Cancer | 0.025 | [14] |

| MCF7 | Breast Cancer | 0.035 | [14] |

| SK-BR-3 | Breast Cancer | 0.039 | [14] |

| BT-549 | Breast Cancer | >10 | [14] |

| ZR-75-1 | Breast Cancer | >10 | [14] |

| OCI-LY7 | Lymphoma | 0.004 | [14] |

| L-363 | Lymphoma | 0.005 |[14] |

Table 2: IC50 Values for Melphalan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| RPMI-8226 | Multiple Myeloma | 8.9 | [15] |

| THP-1 | Acute Monocytic Leukemia | 6.26 | [15] |

| HL-60 | Promyelocytic Leukemia | 3.78 | [15] |

| XG2 | Multiple Myeloma | ~0.7 - 2.4 (Median) | [16] |

| XG7 | Multiple Myeloma | ~2.4 (Median) | [16] |

| Patient PBMCs | Multiple Myeloma | 21.40 ± 15.43 (Mean) |[17] |

Table 3: IC50 Values for Carboplatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| A2780 | Ovarian Cancer | 17 | [18] |

| SKOV3 | Ovarian Cancer | 100 | [18] |

| OVCAR3 | Ovarian Cancer | <40 (Sensitive) | [6] |

| Kuramochi | Ovarian Cancer | >85 (Resistant) | [6] |

| OVCAR8 | Ovarian Cancer | >85 (Resistant) | [6] |

| A549 | Lung Cancer | 256.6 µg/ml (~691 µM) |

| Various | Ovarian & Lung | 2.2 - 116 |[19] |

Signaling Pathways and Mechanisms of Resistance

The cellular response to these drugs involves a complex network of signaling pathways related to DNA damage recognition, cell cycle control, apoptosis, and DNA repair. Resistance often emerges from the upregulation of DNA repair mechanisms or alterations in apoptotic signaling.

Thiotepa-Modulated Pathways

The DNA cross-links induced by Thiotepa are recognized by the cell's DNA damage response (DDR) machinery.

-

Fanconi Anemia (FA) Pathway : Cells from patients with Fanconi anemia are notably hypersensitive to Thiotepa, indicating a critical role for the FA pathway in repairing Thiotepa-induced interstrand cross-links.[7]

-

p53 Pathway : Cells with a deficient p53 tumor suppressor pathway exhibit increased sensitivity to Thiotepa, suggesting that p53-mediated cell cycle arrest and apoptosis are key responses to Thiotepa-induced damage.[20]

Melphalan-Modulated Pathways

Melphalan triggers a robust DNA damage response, and resistance is intricately linked to the cell's ability to repair the damage.

-

Fanconi Anemia (FA)/BRCA Pathway : This is a primary mechanism of melphalan resistance. The FA/BRCA pathway is essential for the repair of ICLs.[5][10][21] Upregulation of genes in this pathway, such as FANCF and RAD51C, is associated with acquired resistance in multiple myeloma cells.[2][21]

-

ATM/ATR Signaling : As key sensors of DNA damage, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are activated in response to melphalan-induced DNA lesions, initiating downstream signaling cascades that lead to cell cycle arrest and apoptosis.[9][22]

-

Apoptotic Pathways : Melphalan can induce the intrinsic pathway of apoptosis through the generation of reactive oxygen species (ROS) and activation of p38 MAPK.[22] This can lead to the upregulation of pro-apoptotic proteins like TAp73 and PUMA.[22] In some cancer types, it can also induce other forms of cell death, including mitotic catastrophe.[12]

-

IL-6/STAT3 Pathway : Chronic activation of the IL-6/STAT3 signaling pathway has been shown to confer resistance to melphalan, particularly in the context of the bone marrow microenvironment in multiple myeloma.[7]

Carboplatin-Modulated Pathways

Carboplatin's cytotoxicity is mediated by several key signaling pathways that respond to platinum-DNA adducts.

-

p53 Signaling : Carboplatin-induced DNA damage is a potent activator of the p53 tumor suppressor protein.[1][23][24] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[24] This activation can also lead to the expression of downstream targets like miR-145.[1]

-

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated by Carboplatin.[23] This activation can be p53-dependent and is required for the induction of apoptosis in some cellular contexts.[23] However, in other scenarios, p38 MAPK inhibition can increase resistance to Carboplatin.[20][24]

-

Nucleotide Excision Repair (NER) : The NER pathway is the primary mechanism for removing platinum-DNA adducts. The efficacy of Carboplatin is therefore highly dependent on the status of the NER pathway in cancer cells. Overexpression of NER components, such as ERCC1, has been studied as a potential biomarker for resistance.[15]

-

PI3K/Akt/mTOR Pathway : This pro-survival pathway can be modulated by Carboplatin. Overexpression of proteins like CYR61 can promote resistance to Carboplatin by activating Akt and inhibiting p53.

Key Experimental Protocols

The characterization of these drugs relies on a suite of molecular and cellular biology techniques. Below are overviews of essential protocols.

Modified Alkaline Comet Assay for DNA Interstrand Cross-links (ICLs)

This assay is used to quantify the formation and repair of ICLs induced by agents like Melphalan and Thiotepa. The presence of ICLs retards the migration of DNA fragments in an electric field.

Workflow:

-

Cell Treatment : Treat cells with the cross-linking agent (e.g., 30-50 µM Melphalan for 1-2 hours).[12][21] Include a recovery period to assess repair.

-

Irradiation : Expose cells to a fixed dose of ionizing radiation (e.g., 15 Gy) on ice to introduce a known number of random single-strand breaks.[12]

-

Embedding : Mix cells with low-melting-point agarose and layer onto a microscope slide.

-

Lysis : Immerse slides in a high-salt, detergent-based lysis solution to remove membranes and proteins.

-

Alkaline Unwinding & Electrophoresis : Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.

-

Staining & Visualization : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).[21]

-

Analysis : Visualize comets using a fluorescence microscope. The tail moment (a product of tail length and the fraction of DNA in the tail) is inversely proportional to the number of ICLs.

Western Blot for Apoptosis and Signaling Pathway Activation

Western blotting is used to detect and quantify specific proteins, making it ideal for assessing the activation of signaling pathways (e.g., p53) and markers of apoptosis (e.g., cleaved caspases).

Workflow:

-

Cell Treatment & Lysis : Treat cells with the drug (e.g., 100 µM Carboplatin for 2-24 hours) and harvest.[11] Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE : Separate 20-30 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[11]

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-phospho-ERK, anti-cleaved-caspase-3).

-

Secondary Antibody Incubation : Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of target protein.

Quantitative RT-PCR for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of specific genes, such as those in the Fanconi Anemia pathway, in response to drug treatment.

Workflow:

-

Cell Treatment : Treat cells with the drug of interest (e.g., Melphalan).

-

RNA Extraction : Isolate total RNA from the cells using a commercial kit or a standard protocol (e.g., Trizol).

-

RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio).

-

Reverse Transcription : Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR Reaction : Set up the qPCR reaction with the cDNA, gene-specific primers (e.g., for FANCA, FANCF), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Amplification and Detection : Perform the reaction in a real-time PCR cycler, which measures fluorescence at each cycle of amplification.

-

Data Analysis : Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB) and calculate the relative expression change (e.g., using the ΔΔCt method).

References

- 1. rsc.org [rsc.org]

- 2. Multi-layered chromatin proteomics identifies cell vulnerabilities in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene therapy restores the transcriptional program of hematopoietic stem cells in Fanconi anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of N,N',N''-triethylenethiophosphoramide and N,N',N''-triethylenephosphoramide with cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of carboplatin via activating p53/miR-145 axis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Evidence for different mechanisms of ‘unhooking’ for melphalan and cisplatin-induced DNA interstrand cross-links in vitro and in clinical acquired resistant tumour samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomics insights into DNA damage response and translating this knowledge to clinical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 16. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 18. THIOTEPA - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Combining ReACp53 with Carboplatin to Target High-Grade Serous Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. fanconi.org [fanconi.org]

Unraveling the Impact of TMCb on DNA Alkylation and Cross-Linking: A Technical Overview

The identity of the specific compound "TMCb" as a DNA alkylating and cross-linking agent remains elusive in publicly available scientific literature. Initial investigations into this acronym have pointed towards several distinct chemical entities, none of which are primarily characterized by the ability to directly modify DNA through alkylation.

One identified compound, known by the acronym TMCb, is a dual-kinase inhibitor targeting casein kinase 2 (CK2) and extracellular-signal-regulated kinase 8 (ERK8). Its mechanism of action is centered on the inhibition of these signaling proteins, which can play a role in cancer cell proliferation and survival. However, this activity is distinct from the direct covalent modification of DNA that defines alkylating and cross-linking agents.

Another possibility is that "TMCb" refers to 1,2,3-trimethylene cyclobutane, a hydrocarbon compound. Given its chemical nature, it is not expected to possess the electrophilic properties required for DNA alkylation.

It is plausible that "TMCb" represents a novel or less-publicized therapeutic agent currently under investigation. Without a definitive chemical name or structure, a comprehensive analysis of its effects on DNA, including quantitative data, detailed experimental protocols, and associated signaling pathways, cannot be provided.

General Principles of DNA Alkylation and Cross-Linking in Cancer Therapy

For the benefit of researchers, scientists, and drug development professionals, this guide will briefly outline the general mechanisms and significance of DNA alkylation and cross-linking in the context of cancer treatment.

DNA Alkylation: This process involves the transfer of an alkyl group to a DNA base, most commonly at the N7 position of guanine. This modification can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

DNA Cross-Linking: Bifunctional alkylating agents can react with two different sites on DNA, forming either intrastrand or interstrand cross-links. Interstrand cross-links, which covalently join the two strands of the DNA double helix, are particularly cytotoxic as they completely block DNA replication and transcription.

Key Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by alkylating agents is complex and involves multiple signaling pathways. A simplified representation of the DNA damage response (DDR) pathway is depicted below.

Figure 1: Simplified DNA Damage Response Pathway.

A typical experimental workflow to assess DNA alkylation and cross-linking is outlined below.

Figure 2: Experimental Workflow for DNA Damage Analysis.

Conclusion

To provide a detailed technical guide on the effects of "TMCb" on DNA alkylation and cross-linking, a precise identification of the compound is necessary. Researchers and drug development professionals are encouraged to specify the full chemical name or CAS number of the compound of interest to enable a thorough and accurate scientific investigation. Once the identity of "TMCb" as a DNA alkylating agent is confirmed, a comprehensive report can be generated, including quantitative data on its potency, detailed protocols for its evaluation, and in-depth analysis of the cellular pathways it modulates.

In Vitro Anticancer Efficacy of Tetramethoxychalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activities of tetramethoxychalcones (TMCs), with a specific focus on 2,2',4,4'-tetramethoxychalcone (TMCb). This document details the cytotoxic and apoptotic effects of TMCs on various cancer cell lines, outlines the experimental protocols for key assays, and visualizes the underlying molecular signaling pathways.

Introduction to Tetramethoxychalcones as Anticancer Agents

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family. They are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Tetramethoxychalcones (TMCs) are a subset of chalcones featuring four methoxy groups on their aromatic rings. The position and number of these methoxy groups significantly influence their biological activity. In recent years, various TMC isomers have been investigated for their potential as anticancer agents. These studies have demonstrated that TMCs can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and arrest the cell cycle at different phases. This guide focuses on the in vitro evidence supporting the anticancer potential of TMCs, providing researchers with the necessary information to design and conduct further studies.

Quantitative Analysis of In Vitro Anticancer Activity

The cytotoxic effects of various tetramethoxychalcone isomers have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for different TMCs.

Table 1: IC50 Values of 3,3',4',5'-Tetramethoxychalcone (TMC) in Human Oral Squamous Carcinoma Cell Lines

| Cell Line | IC50 (µM) |

| SCC4 | 1.0 - 4.5 |

| SAS | 1.0 - 4.5 |

| HSC3 | 1.0 - 4.5 |

Data extracted from a study on the effects of 3,3',4',5'-tetramethoxychalcone on human oral cancer cell proliferation.[1]

Table 2: IC50 Values of a 2',4'-dihydroxy-3,4,5-trimethoxychalcone in Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MCF-7 (Breast) | Not specified |

Note: While this is not a tetramethoxychalcone, it is a closely related trimethoxy-dihydroxychalcone, and the study provides valuable insights into the activity of methoxylated chalcones. A request for the full text would be needed to obtain specific IC50 values.[2]

Table 3: IC50 Values of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in Various Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

| SMMC-7721 (Hepatocellular Carcinoma) | 32.3 ± 1.13 |

| 8898 | Not specified |

| HeLa (Cervical Cancer) | Not specified |

| SPC-A-1 (Lung Adenocarcinoma) | Not specified |

| 95-D (Lung Cancer) | Not specified |

| GBC-SD (Gallbladder Carcinoma) | Not specified |

This table showcases the cytotoxic activity of a methoxylated chalcone derivative, highlighting its potency against hepatocellular carcinoma cells.[3]

Key Mechanisms of Action

In vitro studies have revealed that tetramethoxychalcones exert their anticancer effects through several key mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that plays a vital role in tissue homeostasis and the elimination of damaged or cancerous cells. Many chemotherapeutic agents function by triggering apoptosis in cancer cells. TMCs have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.

Key events in TMC-induced apoptosis include:

-

DNA Damage: TMCs can cause DNA double-strand breaks, a critical trigger for apoptosis.[1]

-

Modulation of Bcl-2 Family Proteins: TMCs alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane.[1]

-

Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.

-

PARP Cleavage: Activated caspases cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. TMCs have been found to interfere with the cell cycle, leading to arrest at specific phases, thereby preventing cancer cell proliferation. For instance, 3,3',4',5'-tetramethoxychalcone has been shown to induce G2/M phase arrest in oral squamous carcinoma cells.[1]

Detailed Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the anticancer activity of TMCs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the TMC compound for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 50 µl of MTT reagent (2 mg/ml in sterile PBS) to each well and incubate for 3 hours.

-

Formazan Solubilization: Remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the TMC compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the cell cycle phase (G1, S, or G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells.

Protocol:

-

Cell Treatment: Treat cells with the TMC compound.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Add propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by TMCs and the experimental workflows.

Caption: Experimental workflow for in vitro evaluation of TMCb's anticancer activity.

Caption: p53-mediated mitochondrial apoptosis pathway induced by TMCb.

References

An In-depth Technical Guide to the Synergy and Antagonism of the TMCb Drug Combination in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The high-dose chemotherapy regimen comprising Thiotepa, Melphalan, and Carboplatin (TMCb) represents a significant therapeutic strategy, particularly as a conditioning regimen prior to autologous stem cell transplantation in various malignancies. This technical guide provides a comprehensive analysis of the synergistic potential of the TMCb combination, detailing the underlying molecular mechanisms, experimental protocols for synergy assessment, and quantitative data from clinical applications. By elucidating the intricate interplay between these three potent alkylating agents, this document aims to equip researchers and drug development professionals with the foundational knowledge to optimize and further explore this and similar combination therapies.

Introduction: The Rationale for the TMCb Combination

The use of combination chemotherapy is a cornerstone of modern oncology, predicated on the principles of achieving synergistic or additive cytotoxicity, overcoming drug resistance, and minimizing overlapping host toxicities. The TMCb regimen combines three powerful alkylating agents, each with a distinct mechanism of action that converges on the induction of catastrophic DNA damage in cancer cells.

-

Thiotepa: A polyfunctional alkylating agent belonging to the aziridine class, Thiotepa is cell cycle phase-nonspecific. Its cytotoxic effect is primarily due to the formation of DNA cross-links, which inhibit DNA synthesis and function.

-

Melphalan: A nitrogen mustard derivative, melphalan is also a bifunctional alkylating agent that forms inter- and intra-strand cross-links in DNA, leading to the inhibition of DNA and RNA synthesis and ultimately triggering apoptosis.

-

Carboplatin: A second-generation platinum-based compound, carboplatin covalently binds to DNA, forming DNA adducts that induce DNA damage, inhibit DNA repair mechanisms, and activate apoptotic pathways.

The combination of these three agents is hypothesized to exert a powerful synergistic effect by overwhelming the cancer cell's DNA damage response (DDR) and repair capacities.

Synergy and Antagonism: Preclinical Evidence

While clinical data strongly suggests a high degree of efficacy for the TMCb regimen, preclinical studies providing quantitative synergy analysis for the three-drug combination are limited. However, evidence from two-drug combinations involving these agents provides a strong basis for the observed clinical outcomes.

One key study in epithelial ovarian cancer cell lines demonstrated synergistic cytotoxicity between cisplatin (a close analogue of carboplatin) and other alkylating agents, including thiotepa and melphalan.[1] This synergy was observed in multiple cell lines, suggesting a cooperative mechanism of action.[1] The combination of cisplatin and thiotepa was found to be synergistic in four out of five ovarian cancer cell lines tested.[1]

Table 1: Summary of Preclinical Synergy Data for Component Drugs of TMCb

| Drug Combination | Cancer Type | Method of Synergy Analysis | Outcome | Reference |

| Cisplatin + Thiotepa | Ovarian Cancer | Clonogenic Assay | Synergistic | [1] |

| Cisplatin + Melphalan | Ovarian Cancer | Clonogenic Assay | Synergistic | [1] |

Molecular Mechanisms of Action and Synergy

The synergistic cytotoxicity of the TMCb regimen is rooted in the multifaceted and overwhelming DNA damage it induces, which surpasses the cell's capacity for repair and triggers programmed cell death.

Induction of DNA Damage

All three components of the TMCb regimen are potent DNA alkylating agents that introduce a variety of lesions, including monoadducts, interstrand cross-links (ICLs), and intrastrand cross-links.[2] These lesions physically obstruct DNA replication and transcription, leading to cell cycle arrest and the activation of DNA damage signaling pathways. The diverse nature of the adducts formed by the three different agents likely contributes to the combination's efficacy against a broader range of tumors and its ability to circumvent certain resistance mechanisms.

Overwhelming the DNA Damage Response (DDR)

Cancer cells possess a complex network of DNA repair pathways to counteract the effects of DNA damaging agents. The TMCb combination is thought to synergistically enhance cytotoxicity by simultaneously creating lesions that are substrates for different repair pathways, thereby overwhelming the cell's repair capacity. Key pathways involved include:

-

Nucleotide Excision Repair (NER): Primarily responsible for repairing bulky adducts, such as those formed by platinum compounds.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Both are involved in the repair of double-strand breaks, which can arise from the processing of ICLs.

-

Base Excision Repair (BER): Repairs smaller base modifications.

The sheer volume and complexity of DNA lesions induced by the TMCb regimen likely saturate these repair pathways, leading to the persistence of lethal DNA damage.

Activation of Cell Cycle Checkpoints and Apoptosis

The extensive DNA damage triggers the activation of key cell cycle checkpoint kinases, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), and their downstream effectors, Chk1 and Chk2. This leads to cell cycle arrest, providing time for DNA repair. However, when the damage is irreparable, these signaling pathways pivot towards inducing apoptosis. The TMCb combination likely promotes a robust and sustained activation of these pro-apoptotic signals. Apoptosis is executed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and cell death.[3]

References

- 1. Synergistic cytotoxicity of different alkylating agents for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemotherapy - Wikipedia [en.wikipedia.org]

- 3. Mechanism of HN-3 cell apoptosis induced by carboplatin: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Underpinnings of Cytotoxicity in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] Consequently, conventional cytotoxic chemotherapy remains the primary treatment modality.[2] This guide provides an in-depth exploration of the molecular basis of cytotoxic effects in TNBC, detailing the key signaling pathways involved, mechanisms of cell death, and resistance. It also offers a compilation of quantitative data and detailed experimental protocols to support further research and drug development in this critical area.

Core Signaling Pathways Targeted by Cytotoxic Agents in TNBC

The cytotoxic effects of chemotherapy in TNBC are mediated through the perturbation of several critical signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in TNBC, promoting cell growth and survival.[3] Chemotherapeutic agents can induce apoptosis by inhibiting this pathway, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial regulator of cell proliferation and survival in TNBC. Inhibition of this pathway by cytotoxic drugs can suppress tumor growth and induce apoptosis.

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is implicated in TNBC cell proliferation, survival, and invasion. Targeting this pathway can enhance the cytotoxic effects of chemotherapy.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a role in TNBC development and progression.[4] Its modulation by certain cytotoxic agents can lead to the suppression of tumor growth.

Mechanisms of Cytotoxic Cell Death in TNBC

Cytotoxic agents primarily induce cell death in TNBC through two main programmed cell death pathways: apoptosis and autophagy.

Apoptosis

Apoptosis, or programmed cell death, is a major mechanism by which chemotherapy kills cancer cells.[5] It can be initiated through two primary pathways:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage caused by chemotherapy. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.

Autophagy

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. In the context of cancer therapy, autophagy can have a dual role. It can act as a survival mechanism for cancer cells under stress, but it can also lead to a form of programmed cell death known as autophagic cell death. The interplay between apoptosis and autophagy is complex and is an active area of research in TNBC therapeutics.

Quantitative Data on Cytotoxic Effects in TNBC

The following tables summarize the half-maximal inhibitory concentrations (IC50) of commonly used chemotherapeutic agents in various TNBC cell lines. This data provides a quantitative measure of the cytotoxic potency of these drugs.

| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) | Reference |

| MDA-MB-231 | Doxorubicin | 0.05 - 0.2 | 48 - 72 | [6] |

| Paclitaxel | 0.005 - 0.02 | 48 - 72 | [6] | |

| Cisplatin | 5 - 20 | 48 - 72 | [7] | |

| MDA-MB-468 | Doxorubicin | 0.01 - 0.05 | 48 - 72 | [8] |

| Paclitaxel | 0.001 - 0.01 | 48 - 72 | [8] | |

| Cisplatin | 1 - 10 | 48 - 72 | [9] | |

| HCC1806 | Doxorubicin | 0.02 - 0.1 | 48 - 72 | [10] |

| Paclitaxel | 0.002 - 0.015 | 48 - 72 | [10] | |

| Cisplatin | 2 - 15 | 48 - 72 | [11] |

Experimental Protocols

Detailed methodologies for key experiments used to assess the cytotoxic effects on TNBC cells are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the cytotoxic agent for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Protocol:

-

Seed TNBC cells in a 6-well plate and treat with the cytotoxic agent.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways and apoptosis.

Protocol:

-

Treat TNBC cells with the cytotoxic agent and lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of apoptosis induction by chemotherapy in TNBC.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kumc.edu [kumc.edu]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. youtube.com [youtube.com]

Reprogramming the Fortress: A Technical Guide to the Impact of T-Cell Bispecific Antibodies on the Tumor Microenvironment

Disclaimer: The term "TMCb" did not yield specific results in scientific literature searches. This guide will focus on T-Cell Bispecific Antibodies (TCBs) , a groundbreaking class of immunotherapy highly relevant to the query, which redirects a patient's T-cells to attack cancer cells and profoundly impacts the tumor microenvironment (TME).

Executive Summary

T-Cell Bispecific Antibodies (TCBs) are engineered proteins that simultaneously bind to a tumor-associated antigen on cancer cells and the CD3 receptor on T-cells. This dual-binding action creates a cytotoxic synapse, forcing polyclonal T-cell activation and proliferation to directly target and eliminate tumor cells.[1][2] Beyond direct cytotoxicity, TCBs initiate a cascade of changes within the tumor microenvironment, transforming it from an immunosuppressive "cold" state to an inflamed "hot" state. This guide provides a detailed overview of these changes, focusing on the cellular and molecular reprogramming of the TME, the signaling pathways involved, quantitative data from preclinical and clinical studies, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action

The fundamental action of a TCB is to physically bridge a T-cell and a tumor cell. One arm of the antibody binds to a tumor-associated antigen (TAA), while the other engages the CD3ε subunit of the T-cell receptor (TCR) complex.[1] This forced interaction mimics natural TCR activation, triggering downstream signaling that leads to T-cell activation, proliferation, and the release of cytotoxic granules like perforin and granzymes, culminating in tumor cell lysis.[2][3] This process is independent of the T-cell's native receptor specificity, allowing for the engagement of a broad T-cell population against the tumor.[3]

Impact on the Tumor Microenvironment

TCB therapy instigates a profound remodeling of the TME, shifting the balance from immunosuppression to immune activation. This involves changes in immune cell populations, cytokine profiles, and the expression of immune-regulatory molecules.

Reprogramming Immune Cell Infiltrates

The most significant effect of TCBs is the recruitment and activation of T-cells within the tumor. However, the impact extends to other immune lineages, creating a complex, dynamic environment.

-

T-Cells: TCB treatment leads to a substantial increase in tumor-infiltrating T-cells, with reported increases ranging from 2- to 10-fold.[3] This influx includes both CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells.[4] These infiltrating T-cells display a highly activated phenotype, characterized by the upregulation of markers such as 4-1BB (CD137), PD-1, Ki67 (proliferation), and Granzyme B (cytotoxic potential).[3] However, this sustained activation can also lead to T-cell exhaustion, a state of diminished function that represents a potential mechanism of therapeutic resistance.[5]

-

Myeloid Cells: The cytokine storm initiated by TCB-activated T-cells rapidly engages myeloid cells.[6] Monocytes, macrophages, neutrophils, and dendritic cells are activated, amplifying the inflammatory cascade.[6][7] While this can enhance anti-tumor immunity, suppressive myeloid populations like Myeloid-Derived Suppressor Cells (MDSCs) and M2-polarized Tumor-Associated Macrophages (TAMs) are also key components of the TME that can be modulated by TCB therapy.[8][9] Targeting pathways like CSF1R or Bruton's tyrosine kinase (BTK) in myeloid cells is being explored to reprogram these cells and enhance the efficacy of T-cell therapies.[8][9]

-

Other Immune Cells: Natural Killer (NK) cells and dendritic cells (DCs) are also activated by the cytokine milieu, contributing to the overall anti-tumor response.[6][10]

Alterations in Cytokine and Chemokine Signaling

TCB-mediated T-cell activation triggers a rapid and potent release of cytokines and chemokines, which is central to both its efficacy and its primary toxicity, Cytokine Release Syndrome (CRS).[6][11]

-

Initial Cytokine Wave: Activated T-cells are the initial source, releasing IFN-γ, TNF-α, IL-2, IL-8, and MIP-1β.[6]

-

Amplification Cascade: These initial cytokines activate bystander immune cells (monocytes, neutrophils) and non-immune cells (endothelial cells).[6] This leads to a broader "cytokine storm," with the release of IL-6, IL-1β, MCP-1, MIP-1α, and IP-10.[6] IL-6, in particular, is a key mediator of CRS.[10][11]

-

Chemokine-Mediated Recruitment: TCB treatment strongly induces the secretion of chemokines like CXCL10. This chemokine attracts T-cells expressing its receptor, CXCR3, providing a mechanism for the increased T-cell infiltration into the tumor.[3]

Induction of Adaptive Immune Resistance

A critical consequence of the inflamed TME generated by TCBs is the upregulation of immune checkpoint pathways, representing a mechanism of adaptive resistance.

-

PD-1/PD-L1 Axis: TCB-induced T-cell activation leads to increased expression of the inhibitory receptor PD-1 on T-cells and its ligand, PD-L1, on both tumor cells and immune cells.[3] This upregulation can dampen the anti-tumor response.

-

Therapeutic Implications: The induction of the PD-1/PD-L1 axis provides a strong rationale for combination therapies. Studies have shown that combining TCBs with PD-L1 or PD-1 blocking antibodies results in superior anti-tumor efficacy compared to either monotherapy.[3] Similarly, combining TCBs with agents that block other immunosuppressive pathways in the TME, such as TGF-β, can also enhance therapeutic responses.[12]

Quantitative Data Presentation

The following tables summarize quantitative findings on TME modulation by TCBs from various studies.

Table 1: Impact of TCB Monotherapy on T-Cell Infiltration and Phenotype

| Parameter | Change Post-TCB | Cancer Model | Reference |

|---|---|---|---|

| Tumor-Infiltrating T-Cells | 2 to 10-fold increase | Humanized & Syngeneic Mice | [3] |

| CD8+ T-Cell Infiltration | 2.1 to 8.1-fold increase* | Neuroblastoma & Osteosarcoma Xenografts | [13] |

| PD-1 Expression on T-Cells | Strong upregulation | Humanized & Syngeneic Mice | [3] |

| Granzyme B in T-Cells | Increased frequency | Humanized & Syngeneic Mice | [3] |

| Ki67 in T-Cells | Increased frequency | Humanized & Syngeneic Mice | [3] |

*Note: Data is for TCB therapy combined with VEGF blockade.

Table 2: TME Cellular Composition and Association with TCB Response

| Cellular Marker | Association with Poor Response | Cancer Type | Reference |

|---|---|---|---|

| T-cell / Myeloma cell ratio | Lower ratio (0.35 vs 2.72) | Multiple Myeloma | [14] |

| Regulatory T-cells (Tregs) | Higher proportion (4.7% vs 2.2%) | Multiple Myeloma | [14] |

| CD4+, CD8+, NK Cells | Significant depletion in Non-Responders | Metastatic Breast Cancer | [15] |

| Regulatory T-cells (Tregs) | Activation in Non-Responders | Metastatic Breast Cancer |[15] |

Experimental Protocols

Characterizing the TME's response to TCB therapy requires sophisticated, high-dimensional analysis techniques.

Single-Cell RNA Sequencing (scRNA-seq)

-

Objective: To dissect the heterogeneity of cellular responses and identify the cellular sources of key cytokines and signaling molecules at the single-cell level.[6]

-

Methodology:

-

Tissue Dissociation: Fresh tumor biopsies or whole blood samples are collected pre- and post-TCB treatment. Solid tissues are enzymatically and mechanically dissociated into a single-cell suspension.

-

Cell Capture & Lysis: Single cells are captured in droplets with barcoded beads using a microfluidics platform (e.g., 10x Genomics). Cells are lysed to release mRNA, which binds to the beads.

-

Reverse Transcription & Library Preparation: mRNA is reverse-transcribed into barcoded cDNA. The cDNA is then amplified, and sequencing libraries are prepared.

-

Sequencing & Data Analysis: Libraries are sequenced on a high-throughput sequencer. Bioinformatic analysis involves aligning reads, generating a cell-gene matrix, clustering cells based on transcriptional profiles, and identifying differentially expressed genes and signaling pathways.

-

Flow Cytometry / Mass Cytometry (CyTOF)

-

Objective: To quantify the frequency of various immune cell subsets and measure the expression of key activation, exhaustion, and proliferation markers.[3][4]

-

Methodology:

-

Sample Preparation: A single-cell suspension is prepared from tumor tissue or peripheral blood.

-

Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled (Flow Cytometry) or metal-isotope-labeled (CyTOF) antibodies against cell surface and intracellular proteins (e.g., CD3, CD8, PD-1, Ki67, Granzyme B).

-

Data Acquisition: Cells are analyzed on a flow cytometer or mass cytometer, which measures the signal from each labeled antibody on a cell-by-cell basis.

-

Data Analysis: Gating strategies are used to identify cell populations of interest (e.g., CD3+CD8+ T-cells) and quantify marker expression levels (e.g., percentage of PD-1+ cells).

-

Immunohistochemistry (IHC) / Immunofluorescence (IF)

-

Objective: To visualize the spatial distribution and localization of immune cells within the tumor architecture (e.g., in the tumor core vs. the invasive margin).

-

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are prepared.

-

Staining: Tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with primary antibodies against markers of interest (e.g., CD3, CD8).

-

Detection: A secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF) is used for detection, followed by a chromogen or imaging.

-

Analysis: Slides are scanned to create digital images. Image analysis software is used to quantify the number and density of positive cells in different tumor regions.

-

Conclusion and Future Directions

T-Cell Bispecific Antibodies are potent immunotherapies that dramatically reshape the tumor microenvironment. Their primary mechanism of redirecting T-cells results in a highly inflamed TME, characterized by massive immune cell infiltration and a complex cytokine network. While this inflammation is key to their anti-tumor activity, it also drives toxicities like CRS and induces adaptive resistance mechanisms, primarily through the PD-1/PD-L1 axis.

Future research and drug development will focus on:

-

Mitigating CRS: Developing strategies to control the initial cytokine storm without compromising anti-tumor efficacy.[6][7]

-

Rational Combination Therapies: Combining TCBs with checkpoint inhibitors, agents targeting immunosuppressive myeloid cells, and therapies that modulate the stromal or vascular components of the TME.[3][12][13]

-

Biomarker Discovery: Identifying baseline TME characteristics, such as the initial T-cell to tumor cell ratio or the prevalence of Tregs, to better predict which patients will respond to TCB therapy.[14]

By continuing to dissect the intricate interplay between TCBs and the TME, the field can optimize their use, overcome resistance, and broaden their applicability across a range of malignancies.

References

- 1. Stepping forward: T-cell redirecting bispecific antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oxfordglobal.com [oxfordglobal.com]

- 3. Frontiers | Combination of T-Cell Bispecific Antibodies With PD-L1 Checkpoint Inhibition Elicits Superior Anti-Tumor Activity [frontiersin.org]

- 4. Changes in the tumor microenvironment and outcome for TME-targeting therapy in glioblastoma: A pilot study | PLOS One [journals.plos.org]

- 5. T-Cell Characteristics: Bispecific Antibody Treatment [reachmd.com]

- 6. Dissecting the Mechanisms Underlying the Cytokine Release Syndrome (CRS) Mediated by T-Cell Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting myeloid cells to improve cancer immune therapy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination of T cell-redirecting strategies with a bispecific antibody blocking TGF-β and PD-L1 enhances antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. login.medscape.com [login.medscape.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Longitudinal tissue analysis reveals microenvironmental changes correlate with combined immunotherapy and targeted therapy response in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of TMCb Components: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of the components of the fixed-dose combination antiretroviral therapy, Symtuza®, which is comprised of Darunavir (DRV), Cobicistat (COBI), Emtricitabine (FTC), and Tenofovir Alafenamide (TAF). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative PK data, detailed experimental methodologies from pivotal clinical trials, and visualizations of key mechanistic pathways.

Data Presentation: Pharmacokinetic Parameters of Symtuza® Components

The following tables summarize the key pharmacokinetic parameters for each component of Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir Alafenamide 10 mg) administered as a single tablet, unless otherwise specified. The data are compiled from pivotal clinical trials and prescribing information, providing a comparative view of each drug's behavior in the body.

Table 1: Steady-State Pharmacokinetic Parameters of Symtuza® Components in HIV-1-Infected Adults (With Food) [1]

| Parameter | Darunavir (DRV) | Cobicistat (COBI) | Emtricitabine (FTC) | Tenofovir Alafenamide (TAF) | Tenofovir (TFV)a |

| Cmax (ng/mL) | 8826 (33.3) | 1129 (35.3) | 2056 (25.3) | 163 (51.9) | 18.8 (33.5) |

| AUC24h (ng·h/mL) | 109339 (31.1) | 8517 (44.9) | 13990 (23.9) | 160 (55.8) | 330 (40.6) |

| Ctrough (ng/mL) | 2898 (52.0) | 59 (144) | 163 (58.9) | N/Ab | 12.3 (50.4) |

| Data are presented as mean (% coefficient of variation). | |||||

| a Tenofovir (TFV) is the active metabolite of Tenofovir Alafenamide. | |||||

| b Not applicable as Tenofovir Alafenamide is rapidly converted to Tenofovir. |

Table 2: Single-Dose Pharmacokinetic Parameters of Symtuza® Components in Healthy Adults (Fed vs. Fasted)

| Component | Condition | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | T1/2 (h) |

| Darunavir | Fed (High-Fat) | 7042 (1481) | 4.00 (1.50-8.00) | 87200 (27385) | 5.9 (2.1) |

| Fasted | 4596 (1638) | 2.50 (1.00-4.00) | 48671 (16388) | 5.5 (1.5) | |

| Cobicistat | Fed (High-Fat) | 894 (254) | 4.00 (1.50-6.00) | 6681 (2486) | 3.7 (0.7) |

| Fasted | 798 (268) | 3.00 (1.00-5.00) | 5459 (1975) | 3.4 (0.5) | |

| Emtricitabine | Fed (High-Fat) | 2041 (481) | 2.00 (0.60-5.00) | 11722 (1959) | 16.5 (3.3) |

| Fasted | 1798 (523) | 2.00 (0.50-4.00) | 10896 (2104) | 16.1 (3.7) | |

| Tenofovir Alafenamide | Fed (High-Fat) | 110 (54.1) | 1.50 (0.25-3.50) | 123 (42.0) | 0.3 (0.1) |

| Fasted | 154 (70.6) | 0.50 (0.25-2.00) | 101 (43.4) | 0.3 (0.1) | |

| Data are presented as mean (SD) for Cmax, AUClast, and T1/2, and median (range) for Tmax. |

Experimental Protocols

The pharmacokinetic data presented were primarily derived from two major Phase III clinical trials: AMBER (NCT02431247) and EMERALD (NCT02269917), as well as dedicated pharmacokinetic studies.[2][3][4]

Pivotal Clinical Trial Design (AMBER & EMERALD Studies)[2][3][4]

-

Study Design: Both AMBER and EMERALD were randomized, active-controlled, multicenter, non-inferiority trials.[3][4] The AMBER study enrolled treatment-naïve HIV-1 infected adults, while the EMERALD study enrolled virologically-suppressed, treatment-experienced adults.[3][4]

-

Patient Population:

-

Inclusion Criteria: Adults with HIV-1 infection. For AMBER, patients were antiretroviral treatment-naïve. For EMERALD, patients were virologically suppressed on a stable antiretroviral regimen.[3][4]

-

Exclusion Criteria: Key exclusion criteria included the presence of certain resistance-associated mutations, significant renal or hepatic impairment, and pregnancy.

-

-

Dosing Regimen: Patients in the investigational arm of both studies received one tablet of Symtuza® (Darunavir 800 mg, Cobicistat 150 mg, Emtricitabine 200 mg, and Tenofovir Alafenamide 10 mg) once daily with food.[5][6]

-

Pharmacokinetic Sampling:

-

In the AMBER and EMERALD studies, sparse blood samples were collected at various time points post-dose during study visits (e.g., weeks 2, 4, 8, 12, 24, and 48) to determine plasma concentrations of the drug components.[7]

-

Dedicated pharmacokinetic studies involved more intensive sampling over a 24-hour period at steady-state to calculate parameters such as Cmax, Tmax, and AUC.

-

Bioanalytical Methods

-

Sample Analysis: Plasma concentrations of Darunavir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide were determined using validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) methods.[8][9][10][11]

-

Extraction: Drug components were typically extracted from plasma samples using protein precipitation or solid-phase extraction.[10][11]

-

Quantification: The concentration of each analyte was quantified by comparing the peak area ratio of the analyte to that of an internal standard against a calibration curve. The lower limits of quantification were established to be sensitive enough for therapeutic drug monitoring.[9]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the pharmacokinetics of the Symtuza® components.

References

- 1. safemedicines.org [safemedicines.org]

- 2. Population Pharmacokinetic Analysis of Darunavir and Tenofovir Alafenamide in HIV-1-Infected Patients on the Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide Single-Tablet Regimen (AMBER and EMERALD Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Week 96 subgroup analyses of the phase 3, randomized AMBER and EMERALD trials evaluating the efficacy and safety of the once daily darunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF) single-tablet regimen in antiretroviral treatment (ART)-naïve and -experienced, virologically-suppressed adults living with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low Incidence and Brief Duration of Gastrointestinal Adverse Events with Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (D/C/F/TAF) Over 96 Weeks: Post hoc Analyses of AMBER and EMERALD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Dosing Considerations | SYMTUZA® (darunavir/cobicistat/emtricitabine/tenofovir alafenamide) HCP [symtuzahcp.com]

- 7. Restricted [jnjmedicalconnect.com]

- 8. Pharmacokinetics of darunavir in fixed-dose combination with cobicistat compared with coadministration of darunavir and ritonavir as single agents in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]